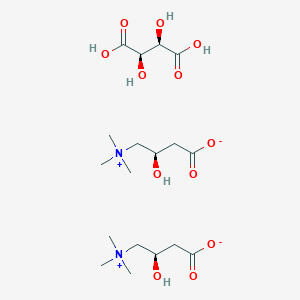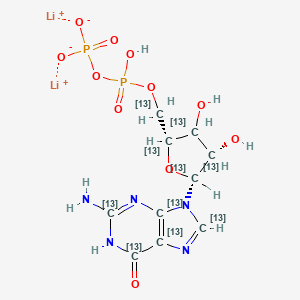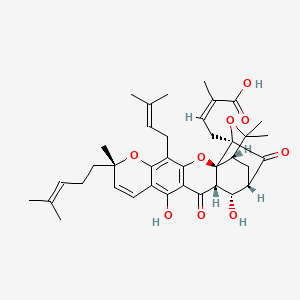
Tubulin polymerization-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin polymerization-IN-12 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules in cells. Microtubules play a critical role in maintaining cell structure, facilitating cell division, and enabling intracellular transport. By inhibiting tubulin polymerization, this compound disrupts these processes, making it a valuable tool in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin polymerization-IN-12 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Step 1: Synthesis of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure by introducing various substituents through nucleophilic substitution or electrophilic addition reactions.
Step 3: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: Tubulin polymerization-IN-12 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
科学的研究の応用
Tubulin polymerization-IN-12 has a wide range of applications in scientific research, including:
Chemistry: It is used as a tool to study the mechanisms of tubulin polymerization and to develop new inhibitors with improved efficacy.
Biology: The compound is employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.
Medicine: this compound has potential therapeutic applications in cancer treatment, as it can inhibit the proliferation of cancer cells by disrupting microtubule dynamics.
Industry: The compound is used in the development of new drugs and in the production of microtubule-targeting agents for various applications.
作用機序
Tubulin polymerization-IN-12 exerts its effects by binding to the colchicine-binding site on tubulin, thereby preventing the polymerization of tubulin into microtubules. This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound’s mechanism of action involves the stabilization of tubulin in its unpolymerized form, which interferes with the dynamic instability of microtubules and ultimately inhibits cell division.
類似化合物との比較
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as Tubulin polymerization-IN-12.
Vincristine: Another tubulin inhibitor used in cancer therapy, which binds to a different site on tubulin.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization, contrasting with the inhibitory action of this compound.
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency. Compared to colchicine, it may offer improved selectivity and reduced toxicity. Unlike paclitaxel, which stabilizes microtubules, this compound prevents their formation, providing a different mechanism of action that can be advantageous in certain therapeutic contexts.
特性
分子式 |
C23H23N5O6 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC名 |
1-[5-methyl-7-(4-nitrophenyl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
InChI |
InChI=1S/C23H23N5O6/c1-12-19(13(2)29)20(14-6-8-16(9-7-14)28(30)31)27-23(24-12)25-22(26-27)15-10-17(32-3)21(34-5)18(11-15)33-4/h6-11,20H,1-5H3,(H,24,25,26) |
InChIキー |
BIJAVPTZJZKFOX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


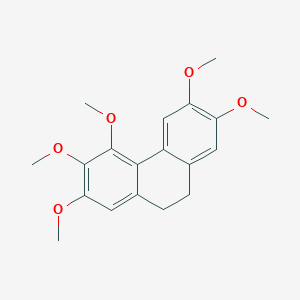
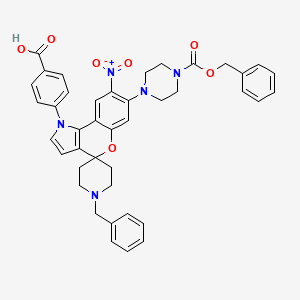

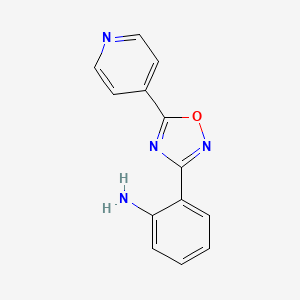


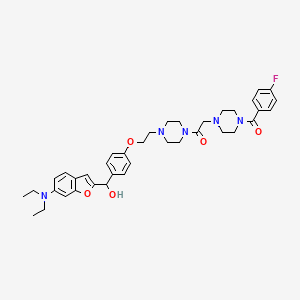
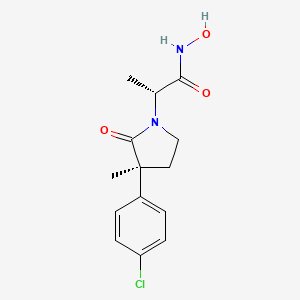
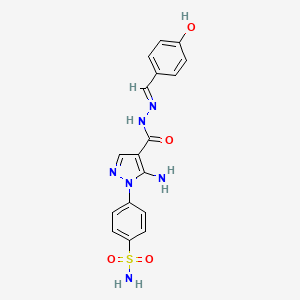
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)

